(2S,3S)-2-Amino-N-cyclohexyl-3-methylpentanamide
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including amino acid protection , cyclization , and deprotection . Detailed synthetic pathways can be found in relevant literature .
4.
Chemical Reactions Analysis
This compound can participate in various reactions, such as amide hydrolysis , enantioselective transformations , and enantioselective catalysis . Researchers have explored its reactivity in different contexts .
8.
Future Directions
: Bielawski, J., Pierce, J. S., Snider, J., Rembiesa, B., Szulc, Z. M., & Bielawska, A. (2009). Comprehensive Quantitative Analysis of Bioactive Sphingolipids by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Methods in Molecular Biology, 579, 443–444. DOI: 10.1007/978-1-60761-322-0_22
properties
IUPAC Name |
(2S,3S)-2-amino-N-cyclohexyl-3-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-3-9(2)11(13)12(15)14-10-7-5-4-6-8-10/h9-11H,3-8,13H2,1-2H3,(H,14,15)/t9-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZSURZELUMBDI-ONGXEEELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CCCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1CCCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl L-isoleucinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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